

HCM-006 experimental protocol for cell culture

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Compound of Interest

Compound Name: **HCM-006**

Cat. No.: **B3069248**

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An experimental protocol for the culture of Human Cardiac Myocytes (HCM) is detailed below, providing researchers, scientists, and drug development professionals with comprehensive application notes and methodologies. While the specific designation "**HCM-006**" did not correspond to a single, universally recognized cell line in broad searches, "HCM" is a common abbreviation for Human Cardiac Myocytes. The following protocols are based on established methods for the culture of these cells.

Application Notes

Human Cardiac Myocytes (HCM) are primary cells isolated from the ventricles of the adult human heart.^[1] These cells are crucial for in vitro research into cardiac diseases, pharmacological studies, and toxicological screenings.^[1] HCM behave as progenitor cells in culture and can be maintained for at least 15 population doublings, making them suitable for long-term experiments.^[1] It is important to note that these cultured HCM are not fully differentiated and do not spontaneously beat in vitro.^[1] For optimal growth and viability, it is recommended to use a complete cardiac myocyte medium and to coat culture flasks with poly-L-lysine.

Quantitative Data Summary

A summary of the key quantitative parameters for the successful culture of Human Cardiac Myocytes is provided in the table below for easy reference.

Parameter	Value	Unit	Notes
Seeding Density	7,500	cells/cm ²	For both initial culture from cryopreserved cells and sub-culturing.[2]
Poly-L-Lysine Coating	2	µg/cm ²	All culture flasks must be coated.[2]
Centrifugation Speed	500 x g		For pelleting cells during sub-culture.[2]
Centrifugation Temperature	4	°C	For pelleting cells during sub-culture.[2]
Centrifugation Time	5	minutes	For pelleting cells during sub-culture.[2]
Incubation Temperature	37	°C	Standard cell culture condition.[2]
CO ₂ Concentration	5	%	In a humidified incubator.[2]
Recovery Time Post-Thaw	16	hours	Before changing the medium to remove cryopreservative.[2]
Sub-culture Confluence	90	%	Cells should be passaged when they reach this density.[2]
Accutase Incubation	10-15	minutes	For cell detachment during sub-culture.[2]
Media Change Frequency	Every other day		After the initial post-seeding change.[2]

Experimental Protocols

Initiation of Culture from Cryopreserved Human Cardiac Myocytes

This protocol details the steps for thawing and establishing a culture of HCM from a frozen vial.

Materials:

- Cryopreserved Human Cardiac Myocytes (e.g., ScienCell, Cat# 6201)
- Cardiac Myocyte Medium (CMM)
- Poly-L-Lysine coated T225 culture flasks
- 37°C water bath
- Sterile pipettes
- Humidified incubator (37°C, 5% CO₂)

Procedure:

- Rapidly thaw the vial of cryopreserved cells by gently rotating it in a 37°C water bath.
- Once the ice crystals have disappeared, immediately dispense the contents of the vial into a poly-L-lysine coated flask at a density of 7,500 cells/cm².[\[2\]](#)
- Allow the cells to recover for 16 hours in a 37°C, 5% CO₂ humidified incubator.[\[2\]](#)
- The following morning, aspirate the medium containing the cryopreservative and replace it with fresh, pre-warmed Cardiac Myocyte Medium.[\[2\]](#)
- Change the medium the day after seeding and every other day thereafter.[\[2\]](#)

Sub-culture of Human Cardiac Myocytes

This protocol describes the procedure for passaging adherent HCM when they have reached the optimal confluence.

Materials:

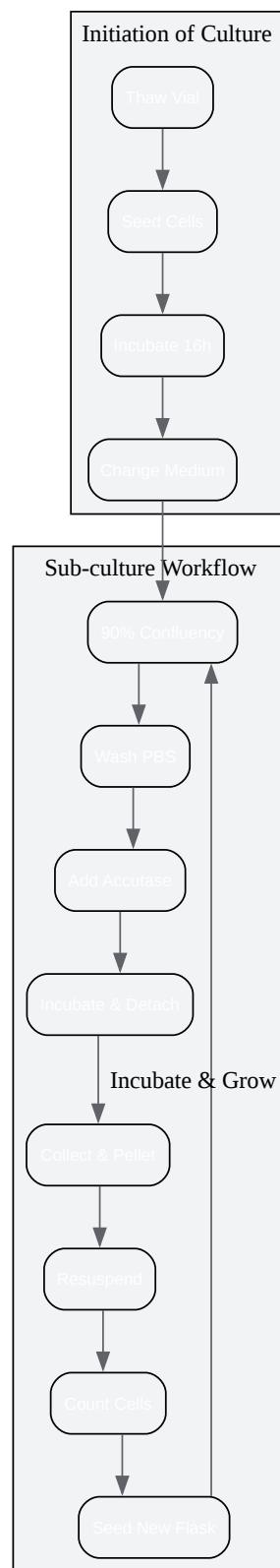
- Confluent culture of Human Cardiac Myocytes
- Cardiac Myocyte Medium (CMM)
- Phosphate Buffered Saline (1X PBS), sterile and warm
- Accutase Enzyme Cell Detachment Medium
- Sterile pipettes
- Centrifuge
- Hemocytometer or automated cell counter
- Poly-L-Lysine coated culture flasks

Procedure:

- Propagate the cells until they reach 90% confluence.[\[2\]](#)
- Aspirate the culture medium from the flask.
- Wash the cell monolayer with warm 1X PBS.[\[2\]](#)
- Add 15 mL of Accutase to the flask and return it to the incubator for 10-15 minutes, or until the cells detach.[\[2\]](#)
- Immediately collect the detached cells and rinse the flask with warm 1X PBS to collect any residual cells.
- Pellet the cells by centrifuging at 500 x g for 5 minutes at 4°C.[\[2\]](#)
- Gently resuspend the cell pellet in fresh, warm Cardiac Myocyte Medium.
- Perform a cell count using a hemocytometer and Trypan blue to assess viability.
- Seed new poly-L-lysine coated flasks at a density of 7,500 cells/cm².[\[2\]](#)

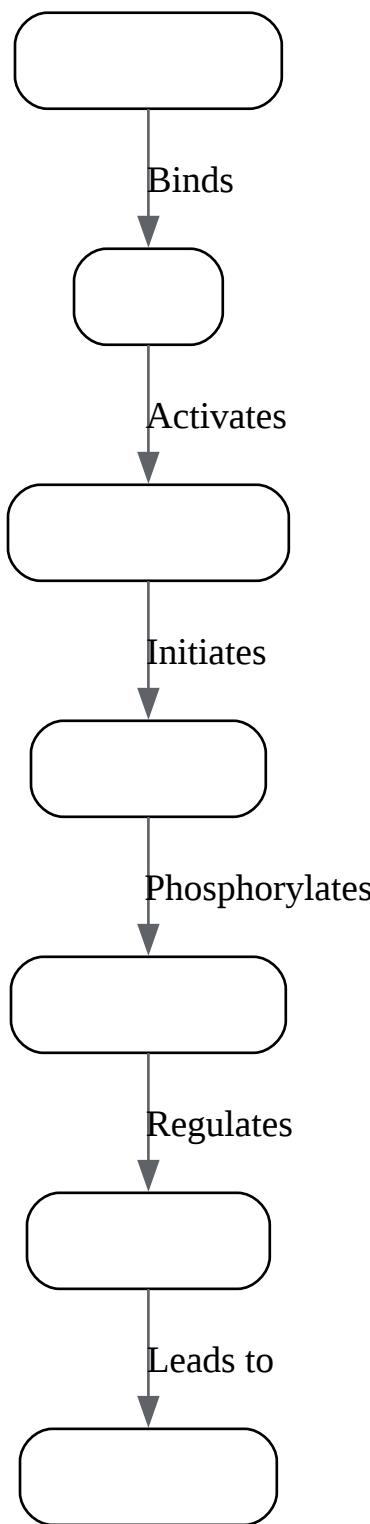
- Record each sub-culture event as a passage. Primary cells will typically senesce after 4-5 passages.[\[2\]](#)

Visualizations



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Caption: Workflow for HCM cell culture from thawing to sub-culturing.

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Caption: A generalized signal transduction pathway in cardiac myocytes.

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References

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